molecular formula C13H22O2 B3026100 10-Methyldodec-2-en-4-olide CAS No. 874359-15-6

10-Methyldodec-2-en-4-olide

Cat. No. B3026100
M. Wt: 210.31 g/mol
InChI Key: OFMQUACVCCNBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyldodec-2-en-4-olide is a volatile lactone . It has been found in Streptomyces . The molecular formula of 10-Methyldodec-2-en-4-olide is C13H22O2 .


Molecular Structure Analysis

The molecular structure of 10-Methyldodec-2-en-4-olide is represented by the formula C13H22O2 . The molecular weight is 210.3126 .


Physical And Chemical Properties Analysis

10-Methyldodec-2-en-4-olide has a predicted density of 0.942±0.06 g/cm3 . The predicted boiling point is 325.9±11.0 °C . It is soluble in organic solvents such as ethanol, methanol, and DMSO .

Scientific Research Applications

Insect Toxins from Spruce Endophytes

Extracts from fermentation cultures of fungal endophytes isolated from spruce needles have led to the discovery of novel macrocyclic lactones, including compounds related to 10-Methyldodec-2-en-4-olide. These compounds exhibit potential as insect toxins, showcasing the role of such substances in natural pest control and the potential for developing bio-insecticides. The study identifies the chemical diversity present in endophytes and underscores their potential in producing biologically active compounds (Findlay et al., 2003).

Synthetic Chemistry and Molecular Structure

The total synthesis of gamma-butyrolactones, including structures similar to 10-Methyldodec-2-en-4-olide, has been achieved through convergent pathways. This research not only advances the field of synthetic organic chemistry but also provides the foundation for studying the biological activity of these compounds. The methodologies developed offer new routes for synthesizing complex molecules, potentially useful in pharmaceuticals and materials science (Raju et al., 2014).

Antifungal Activity from Actinomycete Streptomyces sp.

Research on butenolides produced by Streptomyces sp. has uncovered compounds, including 10-Methyldodec-2-en-4-olide analogs, demonstrating moderate to weak antifungal activities. This highlights the potential of such compounds in developing new antifungal agents or as lead compounds for pharmaceutical research. The study emphasizes the importance of microbial secondary metabolites in discovering new bioactive substances (Wang et al., 2014).

Volatiles Released by Streptomyces Species

A study on Streptomyces species isolated from the North Sea revealed the production of volatile compounds, including 10-Methyldodec-2-en-4-olide, which showed inhibitory growth effects against certain bacterial strains. These findings suggest a role for such compounds in microbial competition and communication, potentially leading to applications in controlling bacterial populations or in the development of new antimicrobials (Dickschat et al., 2005).

Safety And Hazards

This material should be considered hazardous until further information becomes available. It is advised not to ingest, inhale, get in eyes, on skin, or on clothing. Thorough washing is recommended after handling .

properties

IUPAC Name

2-(6-methyloctyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQUACVCCNBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methyldodec-2-en-4-olide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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